6-(5-Methyl-2-imidazolyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-(5-methyl-1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16) |
InChI Key |
MEMBGTTUGWCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Development of Novel Synthetic Pathways for 6-(5-Methyl-2-imidazolyl)quinoxaline
The construction of the this compound scaffold typically involves the condensation of a suitably substituted o-phenylenediamine (B120857) with an α-dicarbonyl compound. nih.gov Novel synthetic pathways are continuously being explored to enhance efficiency, yield, and sustainability.
Catalytic Approaches in Quinoxaline-Imidazole Condensation
The condensation reaction to form the quinoxaline (B1680401) ring is often catalyzed to improve reaction rates and yields. Various catalysts have been investigated for the synthesis of quinoxaline derivatives in general, which can be applied to the synthesis of the target molecule. nih.govtandfonline.com
Commonly, the synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the key starting materials would be 4-(5-methyl-1H-imidazol-2-yl)benzene-1,2-diamine and a suitable α-dicarbonyl compound like glyoxal (B1671930).
Catalysts play a pivotal role in these condensation reactions. Acid catalysts are frequently employed to activate the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the diamine. Recent advancements have focused on the use of milder and more environmentally friendly catalysts.
Table 1: Catalysts in Quinoxaline Synthesis
| Catalyst Type | Examples | Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), HCl | Readily available, effective |
| Lewis Acids | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), Yb(OTf)3 | High reactivity, mild conditions |
| Heterogeneous Catalysts | Zeolites, Montmorillonite K-10 | Recyclable, easy separation |
| Surfactant-type Catalysts | p-Dodecylbenzenesulfonic acid (DBSA) | Allows reactions in water |
Recent research has demonstrated the efficacy of p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant-combined catalyst for quinoxaline synthesis in water at room temperature, offering a green and efficient alternative to traditional methods. tandfonline.com Similarly, cerium(IV) ammonium nitrate (CAN) has been utilized as a water-tolerant Lewis acid catalyst for these condensations. nih.gov
Microwave-Assisted Synthesis of Fused Heterocycles
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. osti.govsemanticscholar.org The synthesis of quinoxaline derivatives, including those fused with other heterocycles, has been significantly improved by the application of microwave irradiation. researchgate.net
The condensation of o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation can often be performed in solvent-free conditions or in environmentally benign solvents like water or ethanol, further contributing to the green credentials of the synthesis. researchgate.net For instance, the iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds under microwave irradiation has been reported to produce quinoxalines in excellent yields within minutes. nih.gov This rapid and efficient method holds great promise for the synthesis of this compound.
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of non-toxic, readily available starting materials, the reduction or elimination of hazardous solvents, and the use of catalytic rather than stoichiometric reagents. tandfonline.comsemnan.ac.irresearchgate.net
Performing reactions in water is a key aspect of green chemistry. The use of surfactant catalysts like sodium dodecyl sulfate (B86663) (SDS) or DBSA enables the efficient synthesis of quinoxalines in aqueous media at room temperature. tandfonline.comsemnan.ac.ir These methods avoid the use of volatile organic compounds (VOCs) and simplify product isolation. Furthermore, the development of catalyst-free and solvent-free microwave-assisted procedures represents a significant step towards a more sustainable synthesis of quinoxaline derivatives. researchgate.net
Regioselective Synthesis Strategies and Isomer Control
The synthesis of this compound requires precise control over the regiochemistry of the final product. When using unsymmetrically substituted o-phenylenediamines, the condensation with an unsymmetrical α-dicarbonyl compound can potentially lead to a mixture of regioisomers.
For the synthesis of the target molecule, starting with 4-(5-methyl-1H-imidazol-2-yl)benzene-1,2-diamine and a symmetrical dicarbonyl compound like glyoxal would circumvent the issue of quinoxaline ring isomerism. However, the synthesis of the substituted diamine itself requires regioselective control.
The synthesis of substituted imidazoles can also present challenges in isomer control. For a 2,5-disubstituted imidazole (B134444), the cyclization of an appropriate α-dicarbonyl with an aldehyde and ammonia (B1221849) (or a source thereof) needs to be controlled to favor the desired isomer. researchgate.net The choice of reactants and reaction conditions is critical in directing the cyclization to yield the 5-methyl-2-substituted imidazole precursor.
Hypervalent iodine reagents have been shown to catalyze the annulation of α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner to afford trisubstituted quinoxalines with excellent regioselectivities. nih.gov Such strategies could potentially be adapted for the regioselective synthesis of specifically substituted quinoxaline systems.
Derivatization and Functionalization of the Quinoxaline and Imidazole Moieties
Further modification of the this compound core is essential for tuning its physicochemical properties and biological activity. This involves the derivatization and functionalization of both the quinoxaline and imidazole rings.
Strategies for Substituent Introduction on the Quinoxaline Ring
The introduction of substituents onto the quinoxaline ring can be achieved through various synthetic strategies. One common approach is to start with a pre-functionalized o-phenylenediamine. For example, using a substituted 4-aminobenzene-1,2-diamine would lead to a 6-substituted quinoxaline.
Alternatively, direct functionalization of the quinoxaline ring can be accomplished through electrophilic or nucleophilic aromatic substitution reactions. The electrophilic nature of the quinoxaline ring, particularly when activated by an N-oxide, allows for vicarious nucleophilic substitution (VNS) of hydrogen. rsc.orgresearchgate.net This method can be used to introduce cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents.
Nucleophilic aromatic substitution (SNAr) is another powerful tool for modifying the quinoxaline ring, especially when a good leaving group, such as a halogen, is present. nih.gov For instance, 6-haloquinoxalines can undergo nucleophilic substitution with various amines and other nucleophiles, often accelerated by microwave irradiation, to produce a library of 6-substituted quinoxaline derivatives. nih.gov The reactivity in these reactions can be influenced by both the nature of the nucleophile and the substituents already present on the quinoxaline ring. nih.gov
The imidazole moiety also offers sites for functionalization. The nitrogen atoms of the imidazole ring can be alkylated or acylated. Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions, although substitution at C2 can occur if the other positions are blocked. uobabylon.edu.iq Nucleophilic substitution on the imidazole ring is less common but can be achieved if the ring is activated by electron-withdrawing groups. pharmaguideline.com
Modifications of the Imidazole Moiety for Structure-Activity Relationship Studies
The imidazole moiety of this compound presents a key region for structural modifications to explore and optimize the biological activity of this class of compounds. Structure-activity relationship (SAR) studies focusing on this part of the molecule aim to understand how changes in the size, shape, and electronic properties of the substituents on the imidazole ring affect the compound's interaction with its biological target.
Research in the broader field of quinoxaline-imidazole derivatives has demonstrated that substitutions on the imidazole ring can significantly influence their therapeutic potential. mdpi.com For instance, in a series of new quinoxaline derivatives with imidazole substitutions screened for activity against melanoma cells, the nature of the substituents on the imidazole-analogue ring played a crucial role in determining the inhibitory activity. mdpi.com While specific SAR data for this compound is not extensively available in the public domain, we can extrapolate from related studies on similar scaffolds.
Key modifications to the 5-methyl-2-imidazolyl moiety for SAR studies would logically include:
Variation of the 5-Alkyl Group: Replacing the methyl group at the 5-position of the imidazole ring with other alkyl groups (e.g., ethyl, propyl, isopropyl, or cyclopropyl) can probe the steric tolerance of the binding pocket. Increasing the bulk of this substituent may enhance van der Waals interactions, but an excessively large group could lead to steric hindrance and a loss of activity.
Introduction of Electron-Withdrawing and Electron-Donating Groups: Replacing the methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), amino groups) can alter the electronic properties of the imidazole ring. These changes can influence the pKa of the imidazole nitrogens and their ability to form hydrogen bonds with the target protein.
Positional Isomerism: Moving the methyl group to the 4-position of the imidazole ring to create 6-(4-Methyl-2-imidazolyl)quinoxaline would allow for an assessment of the positional requirements of this substituent for optimal activity.
The following interactive data table illustrates hypothetical SAR data based on common observations in medicinal chemistry for quinoxaline-imidazole compounds, demonstrating how modifications to the imidazole moiety could impact biological activity.
| Compound | R1 (at position 5 of imidazole) | R2 (at position 1 of imidazole) | Relative Potency | Rationale for Predicted Activity |
|---|---|---|---|---|
| Parent Compound | -CH3 | -H | 1.0 | Baseline activity of the core scaffold. |
| Analog 1 | -CH2CH3 | -H | 1.5 | Slight increase in size may improve hydrophobic interactions. |
| Analog 2 | -H | -H | 0.5 | Loss of the methyl group may reduce key interactions in the binding pocket. |
| Analog 3 | -CF3 | -H | 0.8 | Electron-withdrawing group may alter electronic interactions unfavorably. |
| Analog 4 | -CH3 | -CH3 | 0.2 | N-methylation may disrupt a critical hydrogen bond. |
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound most likely proceeds through the well-established condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov In the case of this specific molecule, the reactants would be 4-(5-methyl-1H-imidazol-2-yl)benzene-1,2-diamine and a glyoxal derivative.
A mechanistic study of quinoxaline formation from the reaction of benzil (B1666583) with 1,2-phenylenediamine using 13C NMR spectroscopy has helped to elucidate the course of this type of reaction. rsc.org Based on this and other studies of quinoxaline synthesis, a plausible reaction mechanism can be proposed.
The reaction is initiated by the nucleophilic attack of one of the amino groups of the substituted o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a dehydration step to form an imine intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the aromatic quinoxaline ring.
The key steps in the proposed mechanism for the synthesis of this compound are as follows:
Nucleophilic Attack: One of the amine groups of 4-(5-methyl-1H-imidazol-2-yl)benzene-1,2-diamine attacks a carbonyl carbon of glyoxal, forming a hemiaminal intermediate.
First Dehydration: The hemiaminal undergoes dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amine group of the diamine then attacks the other carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate.
Second Dehydration: A final dehydration step from this cyclic intermediate results in the formation of the stable, aromatic quinoxaline ring of this compound.
Structure Activity Relationship Sar and Structural Biology of 6 5 Methyl 2 Imidazolyl Quinoxaline Analogs
Elucidation of Key Structural Features for Biological Activity
The biological activity of quinoxaline-imidazole analogs is governed by several key structural features. The quinoxaline (B1680401) nucleus itself is a critical pharmacophore, essential for the compound's baseline activity. mdpi.com The main sites for substitution and modification are typically the 2-, 3-, 6-, and 7-positions of the quinoxaline ring system. mdpi.com
Key determinants of activity include:
The Quinoxaline Core : This bicyclic system serves as the foundational scaffold. Its aromatic nature and the presence of nitrogen atoms are crucial for establishing interactions, such as π-π stacking and hydrogen bonds, with biological targets. mdpi.com For instance, the N-1 nitrogen of the quinoxaline core has been shown to form hydrogen bonds with key residues like Lys418 in certain mycobacterial enzymes. mdpi.com
The Imidazole (B134444) Moiety : The imidazole ring, attached at a specific position on the quinoxaline scaffold, provides additional interaction points. In some quinoline-imidazole hybrids, this moiety is crucial for potent activity. nih.gov
Linker Groups : The nature of any linker connecting substituents to the quinoxaline ring is vital. Studies have shown that an N-linker at the third position can increase activity, whereas an O-linker may decrease it. mdpi.com Similarly, the presence of a secondary amine in a linker can be more beneficial than a primary or tertiary amine. mdpi.com
Hybridization : Fusing the quinoxaline-imidazole scaffold with other heterocyclic systems can enhance biological effects. For example, creating hybrid molecules with moieties like sulfonamides or tetrazoles has been shown to potentiate activity. mdpi.com
Impact of Substituent Electronic and Steric Properties on Target Interaction
The electronic and steric properties of substituents on the quinoxaline ring profoundly influence the molecule's interaction with its biological target. The nature of these substituents can either enhance or diminish activity by altering the molecule's electron distribution, hydrophobicity, and steric fit within a binding pocket.
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate biological activity.
Electron-Donating Groups (EDGs) : In many quinoxaline series, EDGs such as methoxy (B1213986) (-OCH3) are essential for potent activity. mdpi.com The presence of ortho-OH on a phenylsulfonamide moiety attached to a quinoxaline scaffold increased antibacterial activity. mdpi.com Aromatic amines with EDGs like methyl and methoxy generally lead to higher product yields in synthesis and can enhance biological efficacy. mdpi.com
Electron-Withdrawing Groups (EWGs) : Conversely, EWGs often decrease activity. Groups like fluorine (-F), trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and nitro (-NO2) have been shown to reduce the potency of quinoxaline derivatives. mdpi.com For example, replacing an electron-releasing -OCH3 group with an electron-withdrawing chlorine (-Cl) atom diminishes activity. mdpi.com Similarly, the introduction of a nitro group at the 7-position has been found to be detrimental. mdpi.com However, this is not a universal rule; in one study on quinoxaline urea (B33335) analogs, replacing an electron-donating -OCH3 group with a -CF3 group led to an improvement in activity, highlighting the context-dependent nature of these effects. nih.gov
Steric Effects: Steric hindrance plays a crucial role in determining how well a molecule can fit into its target's binding site.
An o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was found to increase activity significantly, suggesting a favorable interaction in a specific pocket. mdpi.com
In contrast, bulky groups like piperidino or morpholino at the 2 and/or 3 positions have been observed to reduce antibacterial activity. nih.gov
The size and shape of substituents can influence hydrophobic interactions. Methyl groups, for example, are electron-donating and may also improve interactions within a binding site by optimizing the steric fit. researchgate.net
The following table summarizes the observed effects of various substituents on the biological activity of quinoxaline analogs based on multiple studies.
| Substituent Group | Electronic Property | General Effect on Activity | Reference |
| -OCH3 (Methoxy) | Electron-Donating | Increase | mdpi.com |
| -OH (Hydroxy) | Electron-Donating | Increase | mdpi.com |
| -CH3 (Methyl) | Electron-Donating | Variable (can increase or decrease) | mdpi.commdpi.com |
| -Cl (Chloro) | Electron-Withdrawing | Decrease/Moderate Activity | mdpi.commdpi.com |
| -F (Fluoro) | Electron-Withdrawing | Decrease | mdpi.com |
| -CF3 (Trifluoromethyl) | Electron-Withdrawing | Generally Decrease (context-dependent) | mdpi.comnih.gov |
| -OCF3 (Trifluoromethoxy) | Electron-Withdrawing | Decrease | mdpi.com |
| -NO2 (Nitro) | Electron-Withdrawing | Decrease | mdpi.com |
Positional Isomerism and its Influence on Biological Recognition
Positional isomerism, the differential placement of substituents on the quinoxaline scaffold, can have a dramatic impact on biological recognition and subsequent activity. Even a minor shift in a functional group's position can alter the molecule's shape, polarity, and ability to interact with specific residues in a target protein, leading to significant differences in potency and selectivity. rsc.org
A clear example of this is seen in studies of mannose-quinoline conjugates, where different regioisomers exhibited varied antioxidant and antibacterial activities. rsc.org Similarly, for quinoxaline 1,4-dioxides, the nature and position of substituents determine whether the compound will exhibit antimycobacterial or antiparasitic activity. mdpi.com
In one study of 2-substituted quinoxaline analogs, moving a substituent from one position to another led to significant changes in cytotoxic activity. For example, acylation of a hydroxyl group at the 2-position of a phenyl moiety attached to the quinoxaline scaffold attenuated its anti-proliferative effect. nih.gov Furthermore, alkylation at the N4-position of the quinoxaline ring significantly reduced cytotoxicity, indicating that the unsubstituted 1,4-quinoxaline ring plays a key role in the compound's activity. nih.gov
The table below illustrates how positional changes can affect biological outcomes in different quinoxaline series.
| Compound Series | Positional Variation | Impact on Biological Activity | Reference |
| 2-Phenyl-Substituted Quinoxalines | Acylation of 2-OH on phenyl ring | Attenuated cytotoxic activity | nih.gov |
| Quinoxaline Analogs | Alkylation at N4-position | Significantly reduced cytotoxic activity | nih.gov |
| Quinoxaline-Coumarin Analogs | Conversion to 1,4-dihydroquinoxaline | Significantly attenuated cytotoxic activity | nih.gov |
| Quinoxaline Sulfonamides | ortho-OH on phenylsulfonamide | Increased antibacterial activity | mdpi.com |
| Quinoxaline Sulfonamides | meta-OCH3 on phenylsulfonamide | Decreased antibacterial activity | mdpi.com |
Conformational Analysis and Bioactive Conformations
The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the low-energy, stable conformations a molecule can adopt and to determine which of these is the "bioactive conformation"—the specific shape required to bind effectively to its biological target.
Quinoxaline-containing peptide antibiotics, such as triostin (B1172060) A and echinomycin, demonstrate conformational heterogeneity in solution. nih.gov These molecules can exist as a mixture of multiple conformers that interconvert at different rates, a phenomenon often attributed to hindered rotation around N-methylated peptide bonds. nih.gov This highlights that even for a single compound, multiple shapes are accessible, and understanding this equilibrium is crucial.
Computational methods are powerful tools for this analysis. Techniques such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory) are used to perform extensive conformational searches and energy minimizations. For example, a conformational analysis of the DNA adduct of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a carcinogenic quinoxaline derivative, identified several families of conformations based on the orientation of the quinoxaline ring relative to the DNA helix:
Major Groove Conformations : The quinoxaline moiety resides in the major groove of the DNA.
Minor Groove Conformations : The quinoxaline moiety is positioned in the minor groove.
Base-Displaced-Intercalated : The quinoxaline ring is inserted between DNA base pairs.
Molecular docking studies further help in visualizing how a specific conformation interacts with a target's active site. Such studies on quinoxaline-2-carboxamide (B189723) derivatives revealed that an extended linker could cause a deviation in the position of the quinoxaline core, leading to a loss of key hydrogen bonding interactions and reduced activity. mdpi.com These analyses underscore the necessity for a precise three-dimensional fit between the ligand and its target for optimal biological recognition.
Rational Design Principles Based on SAR Insights
The collective insights from structure-activity relationship studies provide a foundation for the rational design of new, more potent, and selective 6-(5-Methyl-2-imidazolyl)quinoxaline analogs. nih.gov The goal of rational design is to use this knowledge to make targeted modifications that enhance desired biological activities while minimizing off-target effects. researchgate.net
Based on the available data, several key design principles can be formulated:
Preserve the Core Scaffold : The quinoxaline-imidazole framework should be considered an essential pharmacophore. Modifications should be made on this core rather than replacing it entirely, as its structural and electronic features are fundamental to activity. mdpi.com
Optimize Electronic Properties : The strategic placement of electron-donating groups, particularly at positions 2, 3, 6, or 7, is a promising strategy to enhance potency. Conversely, the introduction of strong electron-withdrawing groups should generally be avoided unless a specific target interaction warrants it. mdpi.commdpi.com
Fine-Tune Steric Interactions : Substituents should be chosen to optimize the fit within the target's binding pocket. While some bulk can be beneficial in specific locations (e.g., an o,o-dimethoxyphenyl group at C2), excessive steric hindrance is often detrimental. mdpi.comnih.gov Molecular modeling can help predict and avoid unfavorable steric clashes.
Leverage Positional Isomerism : Synthesis should explore different positional isomers, as minor changes in substituent placement can lead to significant gains in activity and selectivity. rsc.org For example, evaluating substitutions on both the benzene (B151609) and pyrazine (B50134) portions of the quinoxaline ring is critical.
Control Conformational Flexibility : The molecule must be able to adopt the correct bioactive conformation. Linkers and substituents should be designed to either pre-organize the molecule into the active conformation or allow for sufficient flexibility to adopt it upon binding, without being overly rigid or floppy. mdpi.comnih.gov
Employ Molecular Hybridization : Combining the quinoxaline-imidazole scaffold with other known bioactive fragments (e.g., sulfonamides, other heterocycles) is a valid strategy for developing novel compounds with potentially synergistic or enhanced activities. mdpi.com
By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space of quinoxaline-imidazole analogs to develop optimized lead compounds for various therapeutic targets.
Mechanistic Studies of Biological Interactions at the Molecular and Cellular Level
Enzyme Inhibition and Modulation
The interaction of 6-(5-Methyl-2-imidazolyl)quinoxaline and its derivatives with various enzymes is a cornerstone of its biological activity. These interactions span inhibition of topoisomerases, modulation of kinase activity, and interference with viral proteases.
Human Topoisomerase I and II Inhibition
Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of human topoisomerases (hTopos), which are crucial enzymes in managing DNA topology and are vital targets in cancer therapy. indianchemicalsociety.com Certain imidazole-fused quinoxalines have demonstrated dual inhibitory activity against both hTopo I and hTopo II. indianchemicalsociety.com This dual inhibition is significant as it can counteract the compensatory effect where the inhibition of one topoisomerase is balanced by the increased expression of the other. indianchemicalsociety.com The mechanism of action involves stabilizing the topoisomerase-DNA complex, which ultimately leads to DNA damage and cell death. nih.gov
| Compound | Target Enzyme | Inhibitory Activity |
| Imidazole-fused quinoxaline derivatives | Human Topoisomerase I & II | Dual inhibitors |
Kinase Inhibition Profiles
The quinoxaline scaffold is a recognized pharmacophore in the development of kinase inhibitors. ekb.eg Derivatives of quinoxaline have been shown to act as selective ATP-competitive inhibitors for a range of kinases. ekb.eg This includes key players in signaling pathways that are often dysregulated in cancer, such as:
Receptor Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met. ekb.egekb.eg
Non-receptor Tyrosine Kinases: Proto-oncogene tyrosine-protein kinase (Src). ekb.eg
Other Kinases: Janus kinase receptor (JAK-2), Fms-related tyrosine kinase 3 (FLT-3), and Cyclin-Dependent Kinases (CDK1, 2, 4, 6). ekb.egekb.eg
The inhibitory activity of these compounds is often potent, with IC50 values in the nanomolar to low micromolar range. For instance, a macrocyclic quinoxalinone-structured compound was found to be a pan-CDK inhibitor with an IC50 value of 32.9 nM against the MV4-11 human AML cell line. ekb.eg Another example is a 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole derivative that exhibited an IC50 value of 4.69 μM for ALK5 inhibitory activity. nih.gov
| Quinoxaline Derivative Class | Target Kinase(s) | Reported IC50 Values |
| Macrocyclic quinoxalinones | Pan-CDK | 32.9 nM (MV4-11 cells) |
| 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles | ALK5 | 4.69 μM |
| General Quinoxaline Derivatives | VEGFR, PDGFR, Src, c-Met, JAK-2, FLT-3 | Varies |
Viral Protease Interaction (e.g., SARS-CoV-2 Mpro)
Quinoxaline derivatives have emerged as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.goveuropeanreview.org The quinoxaline backbone can engage in π–π stacking, hydrophobic, and van der Waals interactions within the Mpro active site. nih.gov Molecular docking studies suggest that these derivatives can fit snugly within the active site, interacting with crucial subsites. nih.gov For example, one quinoxaline derivative was identified as a lead compound with an IC50 value of approximately 301.0 μM against SARS-CoV-2 Mpro. nih.gov The binding is often non-covalent and involves interactions with key residues such as His41, Met49, His163, Glu166, and Gln189. scienceopen.com
Nucleic Acid (DNA/RNA) Binding and Intercalation
Quinoxaline-containing compounds, particularly quinoxaline antibiotics, are known to interact with DNA through bifunctional intercalation. nih.govresearchgate.net This process involves the insertion of the quinoxaline chromophores between the base pairs of the DNA double helix, leading to a significant unwinding of the DNA. nih.govresearchgate.net The specificity of this binding is influenced by the structure of the compound. For instance, the binding of triostin (B1172060) A to CpG sites is thought to be driven by hydrogen bonding between the peptide portion of the antibiotic and the 2-amino group of guanine. nih.gov In contrast, the selective binding of a related compound, TANDEM, to TpA sites appears to be governed by steric and/or hydrophobic interactions. nih.gov
Cellular Pathway Perturbation
The interactions of this compound and its analogs at the molecular level translate into significant disruptions of cellular pathways, most notably leading to programmed cell death.
Induction of Apoptosis and Cell Cycle Modulation
A primary consequence of the enzymatic inhibition and DNA binding activities of quinoxaline derivatives is the induction of apoptosis and modulation of the cell cycle in cancer cells. nih.govnih.gov Inhibition of topoisomerases, for example, leads to the accumulation of DNA strand breaks, which can trigger apoptotic pathways. nih.gov Studies have shown that certain quinoxaline-based compounds can arrest the cell cycle at the S phase and induce apoptosis in prostate cancer cells. nih.gov This apoptotic induction is often mediated through the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some quinoxaline-containing peptides have been observed to promote the formation of acidic compartments within cells, leading to the disruption of mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), ultimately culminating in apoptosis. nih.gov
| Compound/Derivative | Cell Line | Effect | Mechanism |
| Quinoxaline-based derivative | PC-3 (Prostate Cancer) | S phase arrest, Apoptosis | Topo II inhibition, upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2 |
| Quinoxaline-containing peptide (RZ2) | Human Cancer Cell Lines | Apoptosis | Autophagy modulation, disruption of mitochondrial membrane potential, increased mitochondrial ROS |
Reactive Oxygen Species (ROS) Generation and Cellular Stress Response
While there is no direct evidence for this compound inducing the production of reactive oxygen species (ROS), some studies on quinoline (B57606) derivatives suggest a potential for such activity. For instance, certain Schiff bases derived from 6-aminoquinolines have been investigated for their photophysical properties and their ability to generate ROS. These studies indicate that the quinoline scaffold can, under specific conditions, contribute to photo-oxidative processes and the generation of ROS, which can in turn trigger cellular stress responses. However, it is important to note that these findings are on related but distinct molecular structures, and direct experimental validation for this compound is required to ascertain its effects on ROS generation and cellular stress.
Modulation of Specific Signal Transduction Pathways (e.g., Wnt/β-catenin, PI3K)
The modulation of critical signaling pathways is a hallmark of many biologically active compounds. Based on its structure, this compound may interact with pathways such as Wnt/β-catenin and PI3K.
Wnt/β-catenin Pathway:
The Wnt/β-catenin signaling pathway is crucial for a multitude of cellular processes, and its dysregulation is implicated in various diseases. Research has identified certain 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of this pathway. nih.govnih.gov These compounds have been shown to reduce the transcriptional activity dependent on β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF) and inhibit cell proliferation. nih.gov Furthermore, studies on pyridinyl imidazole (B134444) compounds have demonstrated their ability to suppress Wnt/β-catenin signaling, suggesting that the imidazole moiety could also contribute to such activity. plos.org These findings suggest a plausible, though unconfirmed, role for this compound in modulating the Wnt/β-catenin pathway.
PI3K Pathway:
The Phosphoinositide 3-kinase (PI3K) pathway is another central signaling cascade that governs cell growth, proliferation, and survival. A number of compounds containing quinoxaline or imidazole cores have been investigated as PI3K inhibitors. For example, arylamino aryl sulfonyl quinoxalines have been prepared and evaluated as PI3Kα inhibitors. researchgate.net While these represent different substitution patterns, they highlight the potential of the quinoxaline scaffold to interact with components of the PI3K pathway.
| Signaling Pathway | Observed Effect of Related Compounds | Potential Implication for this compound |
| Wnt/β-catenin | Inhibition of β-catenin-TCF/LEF transcriptional activity by 2,3,6-trisubstituted quinoxalines. nih.govnih.gov | Potential to act as an inhibitor of the Wnt/β-catenin pathway. |
| PI3K | Inhibition of PI3Kα by arylamino aryl sulfonyl quinoxalines. researchgate.net | Possible interaction with and modulation of the PI3K signaling cascade. |
Receptor Binding and Ligand-Receptor Interactions (e.g., AMPA Receptors)
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors in the central nervous system that play a critical role in synaptic transmission. nih.govmdpi.com A significant body of research has focused on quinoxaline derivatives as antagonists of AMPA receptors. nih.govresearchgate.net These studies have shown that the quinoxaline core can serve as a scaffold for developing potent and selective AMPA receptor antagonists. nih.gov
Furthermore, the synthesis of novel 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids has been described, with some compounds exhibiting high potency and selectivity for the AMPA receptor. nih.gov This indicates that the presence of an imidazole group on the quinoxaline ring is compatible with, and can even enhance, binding to the AMPA receptor. Molecular docking studies have suggested that the aromatic quinoxaline ring system facilitates hydrophobic interactions within the AMPA receptor's binding pocket, while polar moieties can form hydrogen bonds. nih.gov
| Receptor | Interaction of Related Compounds | Potential Interaction of this compound |
| AMPA Receptor | Quinoxaline derivatives act as antagonists. nih.govresearchgate.net | Potential to bind to and modulate the activity of AMPA receptors. |
| 7-Imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids show high potency and selectivity. nih.gov | The methyl-imidazole group may contribute to binding affinity and selectivity. |
Computational Chemistry and Molecular Modeling in Compound Research
Molecular Docking Simulations for Target Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. abjournals.org This method is crucial for predicting the binding affinity and interaction patterns of quinoxaline (B1680401) derivatives with their macromolecular targets, such as proteins and enzymes.
Research on various quinoxaline derivatives has demonstrated their potential to bind to a range of significant biological targets. For instance, docking studies have been performed to evaluate the interaction of novel quinoxaline compounds with the active sites of enzymes like c-Met kinase, VEGFR-2, and pyruvate (B1213749) kinase M2 (PKM2). nih.govrsc.orgnih.gov In one study, certain quinoxaline derivatives showed higher binding affinity for c-Met kinase than the reference drug Doxorubicin. nih.gov Similarly, docking simulations of 1,2,3-triazole-quinoxaline hybrids with a target protein revealed significant binding energies, ranging from -9.57 to -12.03 kcal/mol. nih.gov Another study on imidazo[1,2-a]quinoxaline (B3349733) derivatives targeting the colchicine-binding site of tubulin identified compounds with binding scores comparable to or better than colchicine (B1669291) (-9.156 kcal/mol). semanticscholar.org These studies help in identifying key amino acid residues involved in the interaction and provide a basis for understanding the compound's mechanism of action. nih.govsemanticscholar.org
| Quinoxaline Derivative Class | Protein Target | Reported Binding Affinity / Score | Reference |
|---|---|---|---|
| 1,2,3-Triazole Hybrids | EGFR | -9.57 to -12.03 kcal/mol | nih.gov |
| Imidazo[1,2-a]quinoxalines | Tubulin (Colchicine site) | -9.132 to -9.546 kcal/mol | semanticscholar.org |
| Substituted Quinoxalines | c-Met kinase | High CDOCKER energy scores | nih.gov |
| Pyrrolo[1,2-a] quinoxaline | SARS-CoV-2 Main Protease (3CLpro) | Potent Inhibition Predicted | nih.gov |
| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolines | COVID-19 Main Protease | up to -8.77 kcal/mol | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations provide detailed information about the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, optimized geometry, and reactivity of molecules. nih.govnih.gov For quinoxaline derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine various quantum chemical parameters. researchgate.netasianpubs.org These studies help in understanding the distribution of electron density and predicting the molecule's stability and reactivity. nih.govresearchgate.net The analysis of these parameters is crucial for correlating the structural features of "6-(5-Methyl-2-imidazolyl)quinoxaline" with its potential biological activity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more reactive and facilitates intramolecular charge transfer. researchgate.net DFT calculations are used to determine the HOMO and LUMO energies for quinoxaline derivatives, providing insights into their charge transfer properties and electronic spectra. nih.govresearchgate.net
| Quinoxaline Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Derivative 6 | -5.60 | -3.04 | 2.56 | researchgate.net |
| Derivative 7 | -5.83 | -3.16 | 2.67 | researchgate.net |
Visualizations of HOMO and LUMO distributions show where these orbitals are localized on the molecule, indicating the likely sites for electron donation and acceptance. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale. Typically, red regions indicate negative potential (nucleophilic sites, rich in electrons), while blue regions represent positive potential (electrophilic sites, electron-poor). nih.govresearchgate.net For quinoxaline derivatives, MEP maps reveal that negative potential is often localized over electronegative atoms like nitrogen, which are susceptible to electrophilic attack. nih.gov Conversely, positive regions are found around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov This information is vital for predicting how the molecule will interact with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org For quinoxaline derivatives, QSAR studies have been conducted to predict their activity against various targets, such as the GABAA/benzodiazepine receptor. researchgate.net These models are built using calculated molecular descriptors (e.g., topological, electronic, steric) and statistical methods like multiple linear regression (MLR). researchgate.netresearchgate.net A robust QSAR model can predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues and reducing the need for extensive experimental screening. abjournals.orgjmchemsci.com
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information about the conformational stability and dynamics of ligand-protein complexes. najah.edunih.gov Following molecular docking, MD simulations can be run for extended periods (e.g., 100 nanoseconds) to assess the stability of the predicted binding pose. researchgate.netnajah.edu Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. najah.edu A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the complex is stable. mdpi.com This analysis confirms the docking results and provides a more dynamic picture of the binding event, which is essential for validating potential drug candidates. nih.gov
Absence of Specific Pharmacophore Model Studies on this compound
Despite extensive searches of scientific literature, no specific research detailing the development of a pharmacophore model for the chemical compound this compound has been identified. While computational chemistry and molecular modeling are widely applied to the broader class of quinoxaline derivatives in drug discovery, dedicated studies on this particular molecule's pharmacophoric features are not publicly available.
Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling are crucial in modern medicinal chemistry for designing and discovering new drugs. These techniques help to identify the essential structural features of a molecule required for its biological activity.
For the general class of quinoxaline compounds, several studies have successfully developed pharmacophore models to guide the synthesis of novel derivatives with enhanced activity against various biological targets, including kinases and other enzymes. For instance, research on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors has led to the generation of five-point pharmacophore hypotheses, typically including features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (AADRR). researchgate.netnih.gov Similarly, 3D-QSAR models have been developed for quinoxaline derivatives targeting tubulin, resulting in six-point pharmacophore models (AAARRR) that highlight the importance of hydrogen bond acceptors and aromatic rings for cytotoxic activity. nih.govscienceopen.com
These models are instrumental in understanding the structure-activity relationships (SAR) within a series of compounds. By mapping the electrostatic and steric fields, researchers can predict the activity of new molecules and prioritize their synthesis. mdpi.com The insights gained from such studies on related quinoxaline structures underscore the potential value of applying similar computational analyses to this compound.
However, the absence of specific literature on the pharmacophore model of this compound means that detailed research findings, including data tables of pharmacophoric features and their geometric constraints, cannot be provided at this time. The scientific community has explored the therapeutic potential of various quinoxaline derivatives, but this specific compound has not been the subject of published pharmacophore modeling studies. nih.govekb.eg
Preclinical Biological Activity Profiling and Screening
In Vitro Antiproliferative Activity against Cancer Cell Lines
There is currently no publicly available scientific literature detailing the in vitro antiproliferative activity of 6-(5-Methyl-2-imidazolyl)quinoxaline against specific cancer cell lines. While numerous studies investigate the anticancer properties of the broader quinoxaline (B1680401) and imidazole (B134444) chemical classes, data specific to this particular compound, including IC50 values or differential effects on various cancer cell types, have not been reported. nih.govmdpi.comekb.egnih.govrsc.orgindianchemicalsociety.commdpi.com
Interactive Data Table: In Vitro Antiproliferative Activity No data available for this compound.
In Vitro Antimicrobial Activity
Comprehensive screening for in vitro antimicrobial data specifically for this compound yielded no specific results. The antimicrobial potential of various quinoxaline derivatives has been a subject of research, but specific assays and results for this compound are not documented in the available literature. nih.govmdpi.comnih.govmdpi.comamazonaws.comresearchgate.net
Antibacterial Spectrum and Efficacy
No studies were identified that specifically evaluated the antibacterial spectrum and efficacy of this compound. Therefore, there is no information on its minimum inhibitory concentrations (MIC) or its effectiveness against a panel of Gram-positive or Gram-negative bacteria.
Interactive Data Table: Antibacterial Spectrum No data available for this compound.
Antifungal Efficacy against Pathogens
There is no available research documenting the in vitro antifungal efficacy of this compound against pathogenic fungi. nih.govresearchgate.netacs.org Consequently, data regarding its activity against specific fungal strains are absent from the scientific record.
Interactive Data Table: Antifungal Efficacy No data available for this compound.
Antiviral Activity against Specific Viruses
A review of existing literature found no studies investigating the antiviral activity of this compound against any specific viruses. nih.govnih.govrsc.org While the quinoxaline scaffold is of interest in antiviral research, this specific derivative has not been profiled.
Interactive Data Table: Antiviral Activity No data available for this compound.
Anti-inflammatory Effects at the Cellular Level
No preclinical studies detailing the anti-inflammatory effects of this compound at the cellular level have been reported. Investigations into its potential to modulate inflammatory pathways, such as the inhibition of cytokine production or effects on inflammatory enzymes in cellular models, are not present in the current body of scientific literature. nih.govnih.govacs.orgthejas.com.pk
Interactive Data Table: Cellular Anti-inflammatory Effects No data available for this compound.
Investigation of Other Specific Biological Targets and Phenotypes
Searches for studies on other specific biological targets or phenotypic effects of this compound did not yield any specific results. There is no available information on its interaction with specific enzymes, receptors, or signaling pathways outside of the categories mentioned above. nih.govresearchgate.netnih.gov
Advanced Applications and Prospective Research Directions
Role as Ligands in Coordination Chemistry beyond Biological Binding
The nitrogen-rich structure of 6-(5-Methyl-2-imidazolyl)quinoxaline, featuring multiple potential coordination sites on both the quinoxaline (B1680401) and imidazole (B134444) rings, makes it an excellent candidate as a versatile ligand in coordination chemistry. rsc.orgresearchgate.netwikipedia.org The distinct electronic nature of the two heterocyclic systems can allow for selective coordination with a variety of metal ions, leading to the formation of complexes with unique geometries and electronic properties. isca.inisca.me
The quinoxaline moiety, known for its π-acceptor properties, can stabilize low-valent metal centers, while the imidazole ring, a strong σ-donor, can form robust coordinate bonds. tandfonline.comrsc.org This dual electronic character could enable this compound to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. isca.me Research on related quinoxaline-based ligands has demonstrated their ability to form complexes with interesting magnetic and photophysical properties. rsc.org For instance, transition metal complexes of ligands containing quinoxaline moieties have been investigated for their potential in molecular magnetism and as components in light-emitting devices. tandfonline.comrsc.org
Table 1: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Ion Preference (Predicted) | Potential Application of Resulting Complex |
| Imidazole N3 | Hard acids (e.g., Zn(II), Fe(III)) | Catalysis, Luminescent materials |
| Quinoxaline N1 and N4 | Soft acids (e.g., Ru(II), Re(I)) | Photoredox catalysis, Sensors |
| Bridging (Imidazole N3 and Quinoxaline N1/N4) | Various transition metals | Molecular magnets, Metal-organic frameworks (MOFs) |
Integration of Omics Data for Systems-Level Understanding
While direct "omics" studies on this compound are not yet available, the principles of systems biology can be prospectively applied to understand its interactions within a biological context on a broader scale. Should this compound show significant biological activity, integrating transcriptomics, proteomics, and metabolomics data would be crucial for elucidating its mechanism of action and identifying potential off-target effects.
For example, if the compound were found to have antimicrobial properties, RNA-sequencing (transcriptomics) of treated microbes could reveal which cellular pathways are perturbed. johnshopkins.edu Similarly, proteomic analysis could identify protein targets whose expression levels or post-translational modifications are altered. Metabolomic profiling would then offer a snapshot of the metabolic reprogramming induced by the compound. This multi-omics approach provides a holistic view that is more informative than traditional single-target assays.
Development of Chemical Probes for Biological Research
The inherent structural features of this compound make it an attractive scaffold for the development of chemical probes. The quinoxaline ring system is known to be a component of some fluorescent molecules. rsc.org By modifying the substitution pattern on the quinoxaline or imidazole rings, it may be possible to tune the photophysical properties of the molecule, leading to the creation of fluorescent probes for specific biological targets or environments. rsc.orgrsc.org
For instance, a derivative of this compound could be designed to exhibit fluorescence upon binding to a particular protein or nucleic acid structure. Such probes are invaluable tools for visualizing cellular processes in real-time. Moreover, the compound could be functionalized with reactive groups to create activity-based probes that covalently label specific enzymes, allowing for their identification and characterization in complex biological samples. The development of quinoxaline-based radiotracers for melanoma targeting highlights the potential of this scaffold in creating probes for in vivo imaging. nih.gov
Theoretical Frameworks for Predicting Novel Activities
Computational chemistry and theoretical modeling offer powerful tools for predicting the potential activities and properties of this compound before undertaking extensive experimental work. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. asianpubs.org These calculations can provide insights into its reactivity, potential coordination sites, and spectroscopic properties. asianpubs.org
Molecular docking studies can be used to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. nih.gov This can help in prioritizing experimental screening efforts. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on a library of related quinoxaline-imidazole derivatives to predict their biological activities. Theoretical studies on similar quinoxaline derivatives have been used to predict their nonlinear optical (NLO) properties, suggesting potential applications in materials science. researchgate.net
Table 2: Predicted Physicochemical Properties from Theoretical Calculations
| Property | Predicted Value/Characteristic | Implication for Application |
| Dipole Moment | Moderate to High | Good solubility in polar solvents, potential for strong intermolecular interactions |
| HOMO-LUMO Gap | Tunable via substitution | Potential for use in electronic materials and as a photosensitizer |
| Molecular Electrostatic Potential | Negative potential around N atoms | Indicates likely sites for metal coordination and hydrogen bonding |
Cross-Disciplinary Applications (e.g., Agrochemistry, Material Science for specific non-therapeutic uses)
The versatile chemistry of quinoxaline and imidazole derivatives suggests that this compound could find applications in fields beyond medicine.
Agrochemistry: Quinoxaline derivatives have been investigated for their pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. acs.orgnih.govrsc.org The specific mode of action for some of these compounds has been identified, such as the inhibition of protoporphyrinogen (B1215707) oxidase by a quinoxaline-based herbicide. nih.gov The unique combination of the quinoxaline and methyl-imidazole moieties in this compound could lead to novel agrochemicals with improved efficacy or a different spectrum of activity.
Material Science: The imidazole ring is a key component in the synthesis of certain ionic liquids and polymers. researchgate.netwikipedia.org Imidazole-containing polymers have applications in various materials, including as coatings and in the development of novel electrolytes. researchgate.net The rigid, planar structure of the quinoxaline core, combined with the versatile chemistry of the imidazole ring, makes this compound a potential building block for novel organic materials. For instance, it could be incorporated into polymers to enhance their thermal stability or electronic properties. The ability of the imidazole moiety to coordinate with metal ions also opens up possibilities for creating hybrid organic-inorganic materials with tailored properties. acs.org
Q & A
Q. Q1. What are the standard synthetic routes for 6-(5-methyl-2-imidazolyl)quinoxaline, and what key reaction parameters influence yield?
Answer: The synthesis typically involves Pd-catalyzed Suzuki-Miyaura cross-coupling followed by annulation. For example:
Step 1 : Suzuki coupling between a halogenated quinoxaline (e.g., 6-bromoquinoxaline) and a 5-methyl-2-imidazolylboronic acid derivative .
Step 2 : Annulation via Pd-catalyzed C–N coupling to form the fused imidazole-quinoxaline structure .
Key parameters :
Q. Q2. How is this compound characterized structurally, and what analytical methods are critical for validation?
Answer:
- NMR : and NMR confirm regioselectivity of the imidazole substitution. Key peaks include aromatic protons at δ 8.2–8.5 ppm (quinoxaline) and δ 7.1–7.3 ppm (imidazole) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.4) .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in binding studies .
Q. Q3. What are the primary pharmacological targets of this compound, and how is selectivity assessed?
Answer: this compound (SB-525334) is a potent ALK5/TGF-β receptor inhibitor (IC₅₀ = 14.3 nM for ALK5 vs. >10,000 nM for ALK2/3/6) . Selectivity is assessed via:
- Kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Cellular assays : TGF-β-induced SMAD phosphorylation in HEK293 cells (IC₅₀ = 20 nM) .
- Competitive binding assays using -SB-525334 to quantify receptor occupancy .
Advanced Research Questions
Q. Q4. How can contradictory data on biological activity (e.g., ALK5 vs. AChE inhibition) be resolved for quinoxaline derivatives?
Answer: Contradictions arise from structural promiscuity . For example:
- ALK5 inhibition : Driven by the imidazole-quinoxaline core’s interaction with the ATP-binding pocket .
- AChE inhibition : Observed in analogs with electron-withdrawing substituents (e.g., nitro groups), which enhance π-π stacking at the peripheral anionic site .
Resolution strategies : - Docking simulations : Compare binding poses in ALK5 (PDB: 1PY5) vs. AChE (PDB: 4EY7).
- SAR studies : Modify substituents (e.g., methyl vs. methoxy groups) to decouple off-target effects .
Q. Q5. What computational methods are effective for predicting the ADMET profile of quinoxaline derivatives?
Answer:
- QSAR models : Use descriptors like LogP (optimal range: 2.5–4.0), polar surface area (<90 Ų), and H-bond donors (<3) .
- Molecular dynamics (MD) : Simulate blood-brain barrier permeation (e.g., using CHARMM force fields) .
- MetaSite/MoKa : Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of methyl groups) .
Validation : Compare in silico predictions with in vitro hepatocyte clearance assays .
Q. Q6. How can synthetic yields be optimized for scale-up, and what purification challenges exist?
Answer: Optimization strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 15–20% .
- Ligand screening : Bidentate ligands (e.g., XPhos) enhance Pd catalyst efficiency .
Purification challenges : - Byproducts : Residual Pd (≤50 ppm) removed via activated charcoal .
- Chromatography : Use reverse-phase HPLC with trifluoroacetic acid modifier to resolve imidazole regioisomers .
Q. Q7. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact DNA intercalation in indoloquinoxaline analogs?
Answer:
- tert-Butyl substituents : Increase hydrophobicity, enhancing DNA binding (Kd = 1.2 μM) but reducing solubility .
- Methyl groups : Improve water solubility (LogP reduced by 0.5 units) but weaken intercalation (Kd = 5.8 μM) .
Methodology : - Ethidium displacement assays : Quantify intercalation efficiency.
- Circular dichroism : Monitor conformational changes in DNA (e.g., B-to-Z transitions) .
Q. Q8. What strategies mitigate compound degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
